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molecular formula C11H14O3 B8427016 2-Allyloxy-5-methoxybenzyl alcohol

2-Allyloxy-5-methoxybenzyl alcohol

Cat. No. B8427016
M. Wt: 194.23 g/mol
InChI Key: RBOOWZRUGUDHAQ-UHFFFAOYSA-N
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Patent
US07772221B2

Procedure details

Step AS (2). To a solution of methyl 2-allyloxy-5-methoxybenzoate (12 g, 55 mmol) in 100 mL anhydrous THF was added slowly 55 mL of a 1.0 M solution of lithium aluminum hydride (55 mmol) in THF at −50° C. The resulting solution was stirred at −50° C. for 1.5 h. EtOAc (100 mL) was added, followed by addition of 30 mL of aqueous ammonium chloride. The organic layer was filtered, washed with aqueous ammonium chloride and brine, then dried over magnesium sulfate. After concentration, 2-allyloxy-5-methoxybenzyl alcohol was obtained as a colorless oil (10.5 g, 100%), which was used directly for the next reaction without purification. LC-MS (M+H)+=195; 1H NMR (400 MHz, CDCl3) δ ppm 3.75 (s, 3H) 4.46-4.55 (m, 2H) 4.66 (s, 2H) 5.21-5.29 (m, 1H) 5.34-5.42 (m, 1H) 5.95-6.09 (m, 1H) 6.74 (dd, J=9.05, 3.02 Hz, 1H) 6.78 (d, J=9.05 Hz, 1H) 6.88 (d, J=3.02 Hz, 1H).
[Compound]
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl 2-allyloxy-5-methoxybenzoate
Quantity
12 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
55 mmol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four
Name
Yield
100%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:4][C:5]1[CH:14]=[CH:13][C:12]([O:15][CH3:16])=[CH:11][C:6]=1[C:7](OC)=[O:8])[CH:2]=[CH2:3].[H-].[Al+3].[Li+].[H-].[H-].[H-].CCOC(C)=O.[Cl-].[NH4+]>C1COCC1>[CH2:1]([O:4][C:5]1[CH:14]=[CH:13][C:12]([O:15][CH3:16])=[CH:11][C:6]=1[CH2:7][OH:8])[CH:2]=[CH2:3] |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
methyl 2-allyloxy-5-methoxybenzoate
Quantity
12 g
Type
reactant
Smiles
C(C=C)OC1=C(C(=O)OC)C=C(C=C1)OC
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
55 mmol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
CCOC(=O)C
Step Four
Name
Quantity
30 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-50 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at −50° C. for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The organic layer was filtered
WASH
Type
WASH
Details
washed with aqueous ammonium chloride and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
After concentration

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C=C)OC1=C(CO)C=C(C=C1)OC
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 10.5 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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